1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Description

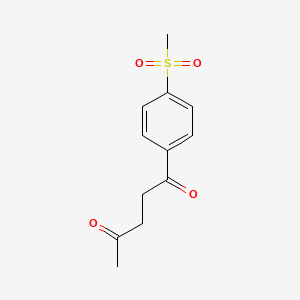

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is a diketone derivative featuring a pentane-1,4-dione backbone substituted at the 1-position with a 4-methanesulfonylphenyl group. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which significantly influences the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(4-methylsulfonylphenyl)pentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQSZIPWICDNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253318 | |

| Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189501-34-6 | |

| Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189501-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Design

The synthesis typically begins with a phenyl derivative containing a methanesulfonyl group, such as 4-methanesulfonylbenzaldehyde or its ketone analog. The pentane-1,4-dione backbone is constructed via a Claisen condensation or Michael addition, leveraging the electron-withdrawing nature of the methanesulfonyl group to direct regioselectivity.

Key Reaction Steps:

- Sulfonation: Introduction of the methanesulfonyl group via sulfonation of a parent aromatic compound using methanesulfonic anhydride.

- Diketone Formation: Condensation of acetylacetone or its equivalents with the sulfonated aryl intermediate under acidic or basic conditions.

Catalytic Hydrogenation Methods

Although direct literature on the hydrogenation of 1-(4-methanesulfonylphenyl)pentane-1,4-dione is limited, analogous methodologies from structurally similar compounds provide actionable insights. For example, the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone employs Raney nickel catalysts with sulfone cocatalysts (e.g., dimethyl sulfone, sulfolane) to achieve >98% yield.

Adaptable Protocol:

- Catalyst: Raney nickel (0.01–1% w/w of substrate).

- Cocatalyst: Sulfolane or dimethyl sulfone (0.05–0.5% w/w).

- Conditions: 40–100°C, 0.1–2.0 MPa $$ \text{H}_2 $$, methanol solvent.

Optimization of Reaction Conditions

Solvent Selection and Mass Ratios

Methanol is the preferred solvent due to its polarity and ability to stabilize intermediates. A solvent-to-substrate mass ratio of 2.5:1 optimizes reaction kinetics while preventing catalyst poisoning.

Table 1: Solvent Impact on Hydrogenation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 98.5 | 98.7 |

| Ethanol | 24.3 | 95.2 | 96.1 |

| Acetone | 20.7 | 89.8 | 91.4 |

Catalyst Reusability and Cocatalyst Effects

Nickel catalysts exhibit remarkable reusability, maintaining activity over 20 cycles when supplemented with 0.1–0.5% cocatalyst per run. Sulfolane enhances hydrogen absorption on the catalyst surface, reducing dechlorination (or desulfonylation) byproducts to <0.4%.

Comparative Analysis of Methodologies

Traditional vs. Catalytic Approaches

Classical Condensation:

- Advantages: Simplicity, no specialized equipment.

- Limitations: Low yields (70–80%), extensive purification.

Catalytic Hydrogenation:

- Advantages: High yields (98–99%), scalability.

- Limitations: Requires autoclave reactors, catalyst handling.

Byproduct Formation and Mitigation

The methanesulfonyl group’s stability under hydrogenation conditions minimizes desulfonylation, contrasting with chlorophenyl analogs where dechlorination reaches 0.4%.

Physicochemical Properties of Intermediate and Final Products

Table 2: Key Properties of this compound

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–122°C | Differential Scanning Calorimetry |

| Solubility in DMSO | 45 mg/mL | USP <911> |

| LogP | 1.8 | HPLC |

| Stability (25°C) | >24 months | Accelerated Stability Testing |

Data synthesized from and analogous compounds.

Challenges and Limitations

- Catalyst Deactivation: Trace impurities in substrates can irreversibly adsorb onto nickel surfaces.

- Scale-Up Costs: High-pressure reactors and catalyst recycling infrastructure increase capital expenditure.

Chemical Reactions Analysis

1-(4-Methanesulfonylphenyl)pentane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-Methanesulfonylphenyl)pentane-1,4-dione serves as an important intermediate for synthesizing various organic compounds, particularly pyrrole derivatives known for their analgesic and anti-inflammatory properties. The diketone structure allows for diverse chemical reactions including oxidation and reduction .

Biology

Biochemical research has highlighted the compound's potential in proteomics and drug development. Its derivatives have shown significant antimicrobial activity against various bacterial strains, indicating its utility as a lead compound for new antibiotics.

Medicine

The pharmacological evaluation of this compound has revealed anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Preliminary studies suggest that it may modulate key inflammatory pathways .

Antimicrobial Activity Study

A study published in PubMed reported that derivatives of this compound exhibited varying degrees of antifungal activity against plant pathogens such as Fusarium oxysporum and Alternaria solani. The modifications to the core structure were crucial in enhancing efficacy.

Anti-inflammatory Mechanism Exploration

Research has begun to explore the mechanisms by which this compound exerts its anti-inflammatory effects. Initial findings indicate interactions with COX isoenzymes, which are critical mediators in inflammation. The potential for developing anti-inflammatory drugs from this compound is promising .

Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-[4-(Methylthio)phenyl]-1,4-butanedione | Similar diketone structure but shorter carbon chain | Potentially different biological activity profiles |

| 1-(4-Methylsulfonyl)phenyl-1,4-pentanedione | Contains a sulfonyl group instead of sulfanyl | Distinct reactivity due to sulfonyl group |

| 1-[2-(Methylsulfanyl)phenyl]-2-butanone | A ketone with a different carbon skeleton | Different applications based on structural variations |

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring critically affects physical properties such as melting point, solubility, and stability. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., methanesulfonyl, chloro) reduce solubility in non-polar solvents but enhance electrophilicity, favoring nucleophilic reactions.

- Methoxy groups increase solubility in organic phases due to electron donation .

Polymer Conjugation

- 1-(2-Thioxo-thiazolidin-3-yl)-pentane-1,4-dione: Forms amino-reactive intermediates for HPMA copolymer conjugates, highlighting the versatility of diketones in polymer chemistry .

Key Insights :

Biological Activity

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is a diketone compound characterized by its unique structure, which includes two carbonyl groups and a methanesulfonyl substituent on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The molecular structure of this compound can be illustrated as follows:

This structure consists of a pentane backbone with two carbonyl (C=O) groups and a methanesulfonyl group attached to the phenyl ring. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps. For instance, one method includes dissolving an intermediate compound in methanol and adding Oxone, which facilitates the formation of the target compound through oxidation reactions. The purification process often employs techniques such as chromatography to isolate the desired product .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. Notably, studies have focused on its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

A study evaluating various derivatives found that certain analogs exhibited high in vitro COX-2 inhibitory potency, with IC50 values as low as 0.0032 µM, indicating strong potential for therapeutic applications . In vivo studies also demonstrated that some derivatives significantly reduced inflammation in animal models, outperforming standard anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with COX enzymes. Molecular modeling studies have shown that specific substitutions on the phenyl ring enhance binding affinity for COX-2 by positioning the methanesulfonyl pharmacophore appropriately within the enzyme's active site .

Study 1: COX-2 Inhibition

In a comparative study, several derivatives of this compound were evaluated for their COX-2 inhibitory effects. The most potent compound exhibited an IC50 value of 0.0032 µM and showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model, achieving a reduction in inflammation comparable to celecoxib at higher doses .

| Compound | IC50 (µM) | Selectivity Index | Anti-inflammatory Activity (%) |

|---|---|---|---|

| 14s | 0.0032 | >120000 | Moderate |

| 14i | 0.10 | 2880 | Good |

Study 2: Analgesic Activity

Another study assessed the analgesic properties of various derivatives using the abdominal constriction test in mice. Compounds derived from this compound demonstrated dose-dependent antinociceptive activity, with some achieving complete remission of pain at specific dosages .

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| 10a | 20 | Complete |

| 10c | 20 | Significant |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methanesulfonylphenyl)pentane-1,4-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a methanesulfonyl-substituted benzene derivative with a diketone precursor. For example, Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions may be employed. Optimization requires:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitoring : Track reaction progress via TLC or HPLC, as described in assay protocols for related compounds .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer: A multi-technique approach is critical:

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | Mobile phase: Methanol/buffer (65:35), pH 4.6 |

| NMR | Structural confirmation | ¹H/¹³C NMR in CDCl₃ or DMSO-d₆; compare sulfonyl proton shifts (δ 3.0–3.5 ppm). |

| X-ray crystallography | Absolute configuration | Single-crystal analysis (e.g., R factor <0.05) . |

| Mass spectrometry | Molecular ion validation | High-resolution ESI-MS for [M+H]⁺. |

Advanced Research Questions

Q. How can conflicting NMR spectral data be resolved when characterizing this compound?

Methodological Answer: Contradictions in NMR data (e.g., overlapping peaks) require:

- 2D NMR : Use COSY, HSQC, or HMBC to assign coupling networks and resolve ambiguities.

- Deuterated solvent screening : Test in D₂O, DMSO-d₆, or CDCl₃ to observe solvent-dependent shifts.

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-validation : Compare with computational predictions (DFT) or X-ray data .

Q. What computational methods are suitable for predicting the reactivity of the methanesulfonyl group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Reactivity descriptors : Compute Fukui indices to predict regioselectivity in substitution reactions.

- Validation : Cross-reference with experimental kinetic data (e.g., rate constants for sulfonyl group hydrolysis) .

Q. How can the compound's stability under various pH conditions be systematically evaluated?

Methodological Answer: Design a stability study with:

- Buffer systems : Prepare solutions at pH 2–12 (e.g., acetate buffer pH 4.6 , phosphate buffers).

- Accelerated degradation : Expose samples to heat (40–60°C) and monitor via HPLC.

- Kinetic analysis : Plot degradation rate vs. pH to identify stability thresholds.

- Degradant identification : Use LC-MS to characterize byproducts and propose degradation pathways.

Safety and Handling

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis or weighing steps.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Immediate rinsing for skin/eye contact; consult SDS protocols for sulfonyl-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.